methyl 2-(4-chloro-2-iodophenyl)acetate methyl 2-(4-chloro-2-iodophenyl)acetate
Brand Name: Vulcanchem
CAS No.: 936098-39-4
VCID: VC2821049
InChI: InChI=1S/C9H8ClIO2/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4H2,1H3
SMILES: COC(=O)CC1=C(C=C(C=C1)Cl)I
Molecular Formula: C9H8ClIO2
Molecular Weight: 310.51 g/mol

methyl 2-(4-chloro-2-iodophenyl)acetate

CAS No.: 936098-39-4

Cat. No.: VC2821049

Molecular Formula: C9H8ClIO2

Molecular Weight: 310.51 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-(4-chloro-2-iodophenyl)acetate - 936098-39-4

Specification

CAS No. 936098-39-4
Molecular Formula C9H8ClIO2
Molecular Weight 310.51 g/mol
IUPAC Name methyl 2-(4-chloro-2-iodophenyl)acetate
Standard InChI InChI=1S/C9H8ClIO2/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4H2,1H3
Standard InChI Key YGSOBJJPAHOBDR-UHFFFAOYSA-N
SMILES COC(=O)CC1=C(C=C(C=C1)Cl)I
Canonical SMILES COC(=O)CC1=C(C=C(C=C1)Cl)I

Introduction

Methyl 2-(4-chloro-2-iodophenyl)acetate is an organic compound characterized by its unique structure, which includes a phenyl ring substituted with chlorine and iodine atoms. This compound is a derivative of phenylacetate and is classified as an aromatic ester. Its molecular formula is not explicitly provided in the available literature, but it can be inferred from its structure.

Synthesis Methods

Methyl 2-(4-chloro-2-iodophenyl)acetate can be synthesized through various methods, primarily involving iodination reactions of methyl (4-chlorophenyl)acetate. Industrial-scale synthesis often utilizes continuous flow reactors or microreactors to enhance reaction efficiency and control parameters such as temperature and mixing, leading to higher yields and purities.

Chemical Reactions and Applications

This compound can undergo several significant chemical reactions, including substitution reactions where the iodine atom can be replaced by other functional groups. Its applications span across scientific research, particularly in biochemistry and pharmaceuticals, where it serves as a precursor for the synthesis of therapeutic agents and as a probe in biochemical assays.

Table 1: Potential Reactions and Applications

Reaction TypeDescriptionApplication
SubstitutionReplacement of iodine with other groupsSynthesis of therapeutic agents
Cross-CouplingFormation of new carbon-carbon bondsPharmaceutical intermediates
Halogen ExchangeExchange of iodine with other halogensBiochemical probes

Research Findings and Uses

Methyl 2-(4-chloro-2-iodophenyl)acetate is utilized in various scientific research applications due to its versatile reactivity and structural characteristics. It is particularly valuable in the fields of biochemistry and pharmaceuticals for synthesizing complex molecules and studying biological pathways.

Table 2: Applications in Research

FieldApplication
BiochemistrySynthesis of therapeutic agents
PharmaceuticalsProbe in biochemical assays
Organic SynthesisIntermediate for complex molecules

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